molecular formula C9H6F5NO B11870098 N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide CAS No. 1351394-00-7

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11870098
CAS No.: 1351394-00-7
M. Wt: 239.14 g/mol
InChI Key: KMJMNXMETGOECF-UHFFFAOYSA-N
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Description

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H6F5NO and a molecular weight of 239.14 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 3,5-difluoro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetamides with different nucleophiles replacing the fluorine atoms.

    Oxidation: Products include carboxylic acids derived from the oxidation of the acetamide group.

    Reduction: Products include primary amines resulting from the reduction of the acetamide group.

    Hydrolysis: Products include 3,5-difluoro-4-(trifluoromethyl)aniline and acetic acid.

Scientific Research Applications

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluoro-4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(3,5-dichloro-4-(trifluoromethyl)phenyl)acetamide: Contains chlorine atoms instead of fluorine, which can alter its reactivity and interactions with biological targets.

    N-(3,5-difluoro-4-(trifluoromethyl)phenyl)propionamide:

Uniqueness

N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is unique due to the combination of difluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties such as high electronegativity, stability, and lipophilicity. These features make it a valuable compound in various research fields, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

CAS No.

1351394-00-7

Molecular Formula

C9H6F5NO

Molecular Weight

239.14 g/mol

IUPAC Name

N-[3,5-difluoro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H6F5NO/c1-4(16)15-5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3,(H,15,16)

InChI Key

KMJMNXMETGOECF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)C(F)(F)F)F

Origin of Product

United States

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